2-((2-Methoxyphenoxy)methyl)thiazolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-13-9-4-2-3-5-10(9)14-8-11-12-6-7-15-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDKSQDMEIWCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908225 | |
| Record name | 2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103181-68-6 | |
| Record name | 2-[(2-Methoxyphenoxy)methyl]thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103181-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolidine, 2-((2-methoxyphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103181686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine, 2-[(2-methoxyphenoxy)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization Strategies for Thiazolidine Systems
Established Synthetic Routes to the Thiazolidine (B150603) Core Structure
The construction of the thiazolidine scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to more contemporary multicomponent approaches.
Conventional Synthetic Pathways to Thiazolidine
The most fundamental and widely employed method for synthesizing the thiazolidine ring is the condensation reaction between a β-aminothiol and a carbonyl compound (an aldehyde or a ketone). wikipedia.org For the parent thiazolidine, this involves the reaction of cysteamine (B1669678) with formaldehyde. wikipedia.org This reaction is versatile and can be adapted to produce a wide variety of 2-substituted thiazolidines by using different aldehydes.
Another established route involves the reaction of an aziridine (B145994) with a thiocyanate, which proceeds via ring-opening of the aziridine followed by cyclization to form the thiazolidine ring. nih.gov Additionally, the reaction of thiourea (B124793) with α-halogenated carboxylic acids, such as monochloroacetic acid, provides a pathway to thiazolidinone derivatives, which are structurally related to thiazolidines. nih.govmdpi.com
Multicomponent Reaction Approaches in Thiazolidine Synthesis
Multicomponent reactions (MCRs) have gained significant traction in heterocyclic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of thiazolidine derivatives. These one-pot strategies often involve the combination of an amine, an aldehyde or ketone, and a sulfur-containing component to construct the thiazolidine core. nih.govnih.gov For instance, a one-pot, four-component reaction involving an aldehyde, alkyne, amine, and isothiocyanate has been utilized to synthesize a library of thiazolidine-2-imines. nih.gov Such approaches are highly valued for their ability to rapidly generate diverse libraries of compounds for biological screening. nih.govacs.org
Specific Synthetic Approaches to 2-((2-Methoxyphenoxy)methyl)thiazolidine and Related Derivatives
The synthesis of the target compound, this compound, involves the strategic introduction of the 2-methoxyphenoxy moiety and the formation of the thiazolidine ring. Subsequent derivatization can be performed to explore the structure-activity relationships of this class of compounds.
Strategies for the Introduction of the 2-Methoxyphenoxy Moiety
The 2-methoxyphenoxy group is typically introduced via a precursor aldehyde, namely 2-methoxyphenoxyacetaldehyde. This aldehyde can then undergo condensation with cysteamine to form the desired 2-substituted thiazolidine. The synthesis of 2-methoxyphenoxyacetaldehyde can be achieved through a Williamson ether synthesis, where the sodium salt of guaiacol (B22219) (2-methoxyphenol) is reacted with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal, followed by acidic workup to deprotect the aldehyde.
A general representation of the key condensation reaction is shown below:

Functionalization and Substituent Introduction at the Thiazolidine Ring (e.g., at the 3-position)
The nitrogen atom at the 3-position of the thiazolidine ring provides a convenient handle for further functionalization. This is often desirable to modulate the compound's properties, such as lipophilicity and hydrogen bonding capacity, which can influence its biological activity. Common derivatization strategies at the N-3 position include:
N-Acylation: The secondary amine of the thiazolidine ring can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with benzoyl chloride would yield 3-benzoyl-2-((2-methoxyphenoxy)methyl)thiazolidine. nih.gov
N-Alkylation: Introduction of alkyl groups at the N-3 position can be achieved through reaction with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords N-sulfonylated derivatives. nih.gov
These modifications can significantly impact the biological profile of the molecule, as demonstrated by studies on various 3-substituted thiazolidine derivatives. nih.gov
A summary of potential N-3 functionalizations is provided in the table below.
| Reagent | Reaction Type | Resulting Functional Group |
| Benzoyl chloride | Acylation | N-Benzoyl |
| Phenylsulfonyl chloride | Sulfonylation | N-Phenylsulfonyl |
| Methyl iodide | Alkylation | N-Methyl |
Methods for Derivatization at the 5-position of Thiazolidinediones
While this compound is a thiazolidine, the structurally related thiazolidinediones (TZDs) are a class of compounds where derivatization at the 5-position is of significant interest, particularly in medicinal chemistry. nih.govbohrium.com The most prevalent method for functionalizing the C-5 position of the TZD core is the Knoevenagel condensation. nih.govbohrium.comijsrst.com This reaction involves the condensation of an aldehyde with the active methylene (B1212753) group at the C-5 position of the thiazolidine-2,4-dione ring, typically catalyzed by a base. nih.gov
The general scheme for the Knoevenagel condensation on a thiazolidine-2,4-dione is as follows:

A wide variety of catalysts have been employed to facilitate this transformation, including piperidine, sodium acetate, and even green catalysts like baker's yeast. ijsrst.comrsc.orgresearchgate.net The reaction conditions can be optimized by varying the solvent and temperature. ijsrst.com The resulting 5-arylidene-2,4-thiazolidinediones are a well-known class of compounds with diverse biological activities. bohrium.comijsrst.combenthamdirect.com
The following table summarizes various catalytic systems used for the synthesis of 5-arylidene-2,4-thiazolidinediones via Knoevenagel condensation.
| Catalyst | Solvent | Reaction Conditions |
| Tannic acid | Ethanol | Reflux |
| Baker's yeast | Ethanol | Room Temperature |
| Piperidine | Ethanol | Reflux |
| Sodium acetate | Acetic Acid | Microwave irradiation |
| DABCO | Aqueous media | Not specified |
Advancements in Environmentally Conscious Thiazolidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazolidines, aiming to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.
Traditional organic syntheses often rely on volatile and toxic organic solvents. A greener alternative is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DESs are attractive due to their low cost, low toxicity, biodegradability, and non-flammability.
While a specific synthesis of this compound using DES has not been reported, the general synthesis of thiazolidin-4-ones has been successfully achieved in the presence of a recyclable and biodegradable deep eutectic solvent composed of choline (B1196258) chloride and urea. This method often leads to high yields and easy product isolation, representing a significant improvement over conventional methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity. nih.gov The synthesis of various thiazolidin-4-one derivatives has been efficiently carried out using microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water or ethanol. researchgate.netmdpi.com For instance, the one-pot, three-component reaction of an aldehyde, an amine, and thioglycolic acid under microwave irradiation is a common and efficient route to produce thiazolidine scaffolds. researchgate.net
Ultrasonication, the application of ultrasound to chemical reactions, is another green technique that can enhance reaction rates and yields. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to a significant acceleration of chemical reactions. nih.gov The synthesis of thiazolidinones from arenealdehydes, mercaptoacetic acid, and an amine has been successfully demonstrated under ultrasound irradiation, resulting in good yields and short reaction times. nih.gov This methodology could conceivably be adapted for the synthesis of this compound.
Analytical Characterization Methodologies for Novel Thiazolidine Compounds
The structural elucidation of newly synthesized thiazolidine compounds is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands. For the thiazolidine ring, a key feature is the N-H stretching vibration, which typically appears in the region of 3300-3500 cm⁻¹. The C-S stretching vibration is usually weaker and found in the fingerprint region. The presence of the methoxy (B1213986) group would be indicated by C-O stretching bands.
Table 1: Typical Infrared (IR) Spectroscopy Data for Thiazolidine Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=O Stretch (in thiazolidinones) | 1680-1750 |
| C-O Stretch (ether) | 1000-1300 |
| C-S Stretch | 600-800 |
Note: This table presents typical ranges for the functional groups found in thiazolidine derivatives. The exact position of the peaks can vary depending on the specific molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR: For this compound, the proton NMR spectrum would be expected to show distinct signals for the protons on the thiazolidine ring, the methoxy group, the methylene bridge, and the aromatic ring. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule, including those in the thiazolidine ring, the aromatic ring, the methoxy group, and the methylene linker.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the Thiazolidine Ring
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C2-H | 4.5 - 5.5 | 60 - 75 |
| N-H | 1.5 - 3.0 | - |
| C4-H₂ | 3.0 - 3.5 | 45 - 55 |
| C5-H₂ | 2.8 - 3.3 | 30 - 40 |
Note: These are approximate chemical shift ranges and can be influenced by the substituents on the thiazolidine ring.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₅NO₂S), the predicted monoisotopic mass is 225.08235 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 226.08963 |
| [M+Na]⁺ | 248.07157 |
| [M-H]⁻ | 224.07507 |
Data sourced from PubChem. uni.lu These values are predicted and may differ slightly from experimental results.
Structure Activity Relationship Sar Studies of 2 2 Methoxyphenoxy Methyl Thiazolidine and Analogues
Influence of Substituents on the Biological Activity Profiles of Thiazolidine (B150603) Derivatives
The biological activity of thiazolidine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring. nih.gov These modifications can affect the molecule's size, shape, electronics, and physicochemical properties, which in turn dictate its interaction with biological targets.
Substitutions at the C2, N3, C4, and C5 positions of the thiazolidine ring are known to have a profound impact on the pharmacological profile of the resulting analogues. nih.gov
Position 2: The substituent at the C2 position plays a critical role in defining the steric and electronic properties of the molecule. In the case of 2-((2-Methoxyphenoxy)methyl)thiazolidine, the substituent is a methoxyphenoxymethyl group. The nature of the aryl or alkyl group in 2-substituted thiazolidines can influence the compound's binding affinity to its target. For instance, in other classes of thiazolidines, the presence of an aromatic ring at C2 has been shown to be important for certain biological activities.
Position 3 (Nitrogen Atom): The nitrogen atom at position 3 is a key site for modification. An unsubstituted nitrogen atom, with its available lone pair of electrons and hydrogen bond-donating capability, can be crucial for interaction with biological targets. researchgate.net Conversely, N-acylation or N-alkylation can significantly alter the molecule's polarity, lipophilicity, and steric bulk, leading to changes in its biological activity. nih.gov For example, N-acylated phenothiazines have been synthesized and evaluated for their antimicrobial activities. nih.gov
Position 4: The C4 position of the thiazolidine ring can also be substituted, often with a carbonyl group to form thiazolidin-4-ones, a widely studied class of compounds. sysrevpharm.org In the case of simple thiazolidines, substitution at C4 with groups like a carboxylic acid can introduce a new point of interaction with receptors.
Position 5: Substitutions at the C5 position can also modulate biological activity. For instance, the introduction of a benzylidene group at C5 of thiazolidine-2,4-diones has been a common strategy in the development of compounds with various activities. nih.gov
| Position of Substitution | General Influence on Pharmacological Properties |
| C2 | Affects steric and electronic properties; nature of the substituent (e.g., aryl, alkyl) can be critical for receptor binding. nih.gov |
| N3 | Unsubstituted NH may act as a hydrogen bond donor; N-substitution alters polarity, lipophilicity, and can introduce new binding interactions. researchgate.netnih.gov |
| C4 | Introduction of a carbonyl group (thiazolidin-4-ones) is common; other substituents like carboxylic acids can provide new interaction points. sysrevpharm.org |
| C5 | Can be modified to introduce bulky or functional groups that can influence potency and selectivity. nih.gov |
Table 1: General Influence of Substituents at Different Positions of the Thiazolidine Ring.
The 2-methoxyphenoxy moiety in this compound is a significant contributor to its potential biological activity. This group can be involved in various non-covalent interactions with a biological target.
Phenoxy Group: The phenoxy group provides a flat, aromatic surface that can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further anchoring the ligand to its target.
Methoxy (B1213986) Group: The methoxy group (-OCH3) at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties. It is an electron-donating group, which can affect the reactivity of the aromatic ring. Furthermore, the oxygen atom of the methoxy group can also participate in hydrogen bonding as an acceptor. Its position can also create specific steric constraints that may favor a particular binding orientation. In some bioactive compounds, the methoxy group has been shown to be crucial for potent activity.
| Moiety | Potential Role in Ligand-Target Interactions |
| Phenoxy Group | Provides an aromatic surface for π-π stacking interactions. The ether oxygen can act as a hydrogen bond acceptor. |
| 2-Methoxy Group | Influences the electronic properties and conformation of the phenyl ring. The oxygen atom can act as a hydrogen bond acceptor. Can provide steric hindrance that may lead to selective binding. |
Table 2: Potential Roles of the 2-Methoxyphenoxy Moiety in Ligand-Target Interactions.
As previously mentioned, the nitrogen atom at position 3 is a prime target for chemical modification. The presence of a hydrogen atom on the nitrogen allows it to act as a hydrogen bond donor, which is often a critical interaction for the biological activity of many heterocyclic compounds.
Substitution on this nitrogen atom with various groups can have diverse effects:
Acylation: Introducing an acyl group (e.g., acetyl, benzoyl) can lead to the formation of an amide linkage. This modification can enhance the lipophilicity of the compound and may introduce new hydrogen bond acceptor capabilities through the carbonyl oxygen of the acyl group. N-acyl derivatives of other heterocyclic systems have shown a wide range of biological activities. nih.gov
Alkylation: The introduction of an alkyl group can increase the steric bulk and lipophilicity of the molecule. The size and nature of the alkyl group can be fine-tuned to optimize interactions with a specific binding pocket.
Introduction of other functional groups: The nitrogen atom can also be a point of attachment for more complex functional groups, such as those containing additional rings or charged moieties, to explore different regions of the target's binding site.
The impact of N-substitution is highly dependent on the specific biological target and the nature of the substituent itself.
Identification of Key Pharmacophoric Features for Diverse Therapeutic Potential
Based on the analysis of the structural components of this compound and its analogues, several key pharmacophoric features can be identified that may contribute to its diverse therapeutic potential. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.
For the this compound scaffold, the key pharmacophoric features likely include:
A Hydrogen Bond Acceptor/Donor Site: The thiazolidine ring nitrogen can act as both a hydrogen bond acceptor and, when unsubstituted, a hydrogen bond donor. The ether and methoxy oxygens also serve as hydrogen bond acceptors.
A Hydrophobic/Aromatic Region: The 2-methoxyphenoxy group provides a significant hydrophobic and aromatic region capable of engaging in van der Waals and π-stacking interactions.
A Three-Dimensional Scaffold: The non-planar thiazolidine ring provides a defined three-dimensional arrangement of these features, which is crucial for specific recognition by a biological target.
The combination and spatial arrangement of these features create a unique pharmacophore that can be recognized by various biological targets, leading to a range of potential pharmacological activities. Further studies involving the synthesis and biological evaluation of a library of analogues are necessary to refine this pharmacophoric model and to fully elucidate the therapeutic potential of this class of compounds.
Biological Activities and Mechanistic Insights in Vitro and Preclinical Investigations
Antimicrobial Activities of 2-((2-Methoxyphenoxy)methyl)thiazolidine
Comprehensive studies detailing the antimicrobial efficacy and spectrum of this compound have not been identified in a review of scientific literature. While the broader class of thiazolidine (B150603) derivatives has been a subject of interest in antimicrobial research, specific data for the named compound is lacking.
Antibacterial Efficacy and Spectrum (Gram-Positive and Gram-Negative)
There is no available data from in vitro studies, such as minimum inhibitory concentration (MIC) or zone of inhibition assays, to characterize the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria.
Antifungal Efficacy and Spectrum
Similarly, there is a lack of published research on the antifungal activity of this compound. Its efficacy and spectrum against various fungal pathogens have not been reported.
Proposed Molecular Mechanisms of Antimicrobial Action
Due to the absence of studies on its antimicrobial activity, no molecular mechanisms have been proposed or investigated for this compound. Research on other thiazolidine derivatives has suggested potential mechanisms such as the inhibition of essential enzymes like Mur ligases in bacteria, but these have not been specifically explored for this compound.
Antioxidant Properties of this compound
The potential antioxidant properties of this compound have not been documented in scientific literature. Investigations into its capacity to mitigate oxidative stress are required to ascertain any such activity.
Investigation of Free Radical Scavenging Mechanisms
There are no available studies investigating the free radical scavenging mechanisms of this compound. Therefore, its potential to act via mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET) remains undetermined.
In Vitro Assays for Antioxidant Potential (e.g., DPPH, ABTS, α-Amylase Inhibition)
Specific data from common in vitro antioxidant assays for this compound are not present in the available literature. The results for assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, or α-amylase inhibition are currently unreported for this compound.
Data Tables
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Data Not Available | Gram-Positive | Data Not Available |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) |
|---|
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | Result |
|---|---|
| DPPH Radical Scavenging | Data Not Available |
| ABTS Radical Scavenging | Data Not Available |
Antidiabetic Activity and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Thiazolidine-containing compounds, particularly the thiazolidinedione (TZD) class, are well-established agents in the management of type 2 diabetes. Their primary mechanism of action involves the modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.
Thiazolidine-Mediated PPARγ Agonism and its Role in Insulin (B600854) Sensitization
Thiazolidinediones are potent agonists of PPARγ. PPARγ is highly expressed in adipose tissue, which is considered the primary target for these compounds. Activation of PPARγ by a TZD ligand initiates a cascade of events that ultimately leads to enhanced insulin sensitivity.
Molecular Pathways and Gene Transcription Regulated by Thiazolidine-PPARγ Interactions
The interaction between thiazolidine derivatives and PPARγ regulates a complex network of molecular pathways and gene transcription. This regulation is central to their antidiabetic effects.
Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes. This process enhances the storage capacity for fatty acids in subcutaneous adipose tissue, thereby reducing the levels of circulating free fatty acids. Elevated free fatty acids are a known contributor to insulin resistance in muscle and liver.
Gene Regulation: The PPARγ-RXR heterodimer upregulates the expression of genes involved in insulin signaling and glucose metabolism. For example, it can increase the expression of GLUT4, a key glucose transporter in muscle and fat cells, facilitating glucose uptake from the blood. It also modulates the expression of adipokines, such as increasing the production of adiponectin, an insulin-sensitizing hormone, and decreasing the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is known to induce insulin resistance.
Inflammatory Pathway Crosstalk: PPARγ activation can interfere with pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB). By antagonizing NF-κB, PPARγ agonists can reduce the expression of inflammatory genes, which contributes to improving insulin sensitivity as chronic low-grade inflammation is a feature of type 2 diabetes.
A study on HCT-116 human colorectal cancer cells using various PPARγ agonists demonstrated the regulation of a wide array of genes involved in cell proliferation, apoptosis, and energy homeostasis. For instance, treatment with rosiglitazone (B1679542) was found to up-regulate 6472 genes and down-regulate 6460 genes, highlighting the extensive transcriptional influence of PPARγ activation.
In Vitro Glucose Uptake Studies
In vitro glucose uptake assays are a fundamental tool for evaluating the antidiabetic potential of new compounds. These studies typically use cell lines such as C2C12 mouse myoblasts or HepG2 human liver cancer cells.
Several studies have demonstrated the efficacy of novel thiazolidinedione derivatives in promoting glucose uptake. For example, a series of N-substituted thiazolidinediones were evaluated for their ability to enhance glucose absorption in C2C12 cell lines. Compounds designated as B-TZD-11 and B-TZD-13 were found to significantly increase glucose uptake, with an efficacy comparable to the standard drug, pioglitazone. Similarly, another study on newly synthesized thiazolidine-2,4-dione derivatives (compounds 3h, 3i, and 3j) showed a significant increase in glucose uptake in C2C12 cells compared to both insulin and pioglitazone.
These studies confirm that the activation of PPARγ by thiazolidine derivatives translates into a tangible biological effect at the cellular level, enhancing the machinery for glucose disposal.
Interactive Table: In Vitro Glucose Uptake by Thiazolidine Derivatives
| Compound/Drug | Cell Line | Observation | Reference |
| B-TZD-11 | C2C12 | Significant enhancement of glucose absorption | |
| B-TZD-13 | C2C12 | Significant enhancement of glucose absorption | |
| Compound 3h | C2C12 | Significant increase in glucose uptake vs. insulin and pioglitazone | |
| Compound 3i | C2C12 | Significant increase in glucose uptake vs. insulin and pioglitazone | |
| Compound 3j | C2C12 | Significant increase in glucose uptake vs. insulin and pioglitazone | |
| TZDD2 | HepG2 | Increased glucose uptake compared to control |
Anti-inflammatory Activities and Enzyme Inhibitory Mechanisms
The thiazolidine scaffold is also associated with significant anti-inflammatory properties. This activity is partly linked to the PPARγ agonism discussed earlier but also involves other mechanisms, including the direct inhibition of key inflammatory enzymes.
Modulation of Inflammatory Response Pathways
Thiazolidine derivatives can modulate inflammatory responses through several mechanisms. A systematic review and meta-analysis of studies on thiazolidine derivatives in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages confirmed their anti-inflammatory activity, particularly in reducing nitric oxide (NO) production. LPS is a potent inflammatory stimulus, and the reduction of NO, a pro-inflammatory mediator, indicates a dampening of the inflammatory cascade.
The anti-inflammatory effects are often mediated by the down-regulation of pro-inflammatory cytokines and mediators. As mentioned, PPARγ activation can suppress the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of genes for cytokines like TNF-α and interleukins, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB, thiazolidine derivatives can exert broad anti-inflammatory effects.
Inhibition of Key Enzymes (e.g., Lipoxygenase, Cyclooxygenase-2/5-Lipoxygenase)
Beyond PPARγ-mediated effects, some thiazolidine derivatives have been shown to directly inhibit enzymes in the arachidonic acid cascade, which is central to the inflammatory process. Arachidonic acid is metabolized by cyclooxygenases (COX) to form prostaglandins (B1171923) and by lipoxygenases (LOX) to form leukotrienes, both of which are potent inflammatory mediators.
Cyclooxygenase (COX) Inhibition: Some thiazolidinone derivatives have been identified as inhibitors of COX enzymes. For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity. The most active compounds were found to be selective inhibitors of COX-1, with an inhibitory effect superior to the reference drug naproxen. Other studies have explored thiazole (B1198619) and thiazolidinone derivatives as dual COX/LOX inhibitors or selective COX-2 inhibitors. The inhibition of COX-2 is a particularly attractive target for anti-inflammatory drugs as it is the inducible isoform responsible for prostaglandin (B15479496) production at sites of inflammation.
Lipoxygenase (LOX) Inhibition: The inhibition of lipoxygenases, particularly 5-LOX, is another mechanism by which thiazolidine derivatives can exert anti-inflammatory effects. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are involved in various inflammatory diseases. Studies on various heterocyclic compounds have identified potent LOX inhibitors. For instance, certain thiazolidinone derivatives have been shown to cause potent inhibition of 5-LOX product formation.
The ability of some thiazolidine compounds to act as dual inhibitors of both COX and LOX is of significant therapeutic interest, as this could provide broad-spectrum anti-inflammatory activity.
Interactive Table: Enzyme Inhibition by Thiazolidine Derivatives
| Compound Class | Enzyme Target | Activity | Reference |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1 | Selective inhibition, superior to naproxen | |
| Thiazole derivatives | COX-2 | Potent and selective inhibition | |
| Thiazolidinone derivatives | 5-Lipoxygenase (5-LOX) | Potent inhibition of 5-LOX product formation | |
| Thiazolidinedione derivatives | α-amylase | ≥ 50% inhibition activity | |
| Thiazolidinedione derivatives | α-glucosidase | Concentration-dependent inhibition |
Exploration of Other Reported Pharmacological Activities (In Vitro)
The thiazolidine ring is a versatile scaffold that has been incorporated into numerous compounds with diverse biological activities. ekb.eg Researchers have explored its potential in various therapeutic areas, as detailed below.
The thiazolidine scaffold is a recognized framework in the design of novel anticancer agents. nih.govnih.gov Derivatives of thiazolidinone, a related structure, have demonstrated significant cytotoxic effects against a variety of human tumor cell lines in vitro. nih.govnih.gov
Studies have shown that modifications to the thiazolidine ring can lead to potent anticancer activity. For instance, some 2-arylthiazolidine-4-carboxylic acid amides have exhibited cellular toxicity in prostate carcinoma cells. researchgate.net Similarly, certain 5-benzylidene-2-(phenylimino)thiazolidin-4-one derivatives have shown low micromolar IC50 values against lung cancer cell lines. researchgate.net The introduction of different substituents on the thiazolidine core allows for the fine-tuning of their cytotoxic properties. For example, a series of thiazolidinone-isatin hybrids were synthesized and evaluated for their cytotoxic effects on non-small-cell lung cancer, breast epithelial cancer, and prostate cancer cell lines, with some compounds showing promising activity. biointerfaceresearch.com Furthermore, some thiazolidine-2,4-dione derivatives have been found to suppress the growth of various cancer cell lines, including colon, breast, and prostate cancer. nih.gov The mechanism of action for some of these derivatives has been linked to the induction of apoptosis through the modulation of key proteins like Bax and Bcl-2. biointerfaceresearch.com
Below is a table summarizing the in vitro anticancer activity of selected thiazolidine derivatives.
| Compound Class | Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amides | PPC-1 (Prostate Carcinoma) | 0.55 µM | researchgate.net |
| 5-(4-(Dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one | H460 (Lung Cancer) | 0.50 µM | researchgate.net |
| 5-Benzylidene thiazolidine-2,4-dione derivatives | L1210 (Murine Leukemia), FM3A (Murine Mammary Carcinoma), CEM (Human T Lymphocyte), HeLa (Human Cervix Carcinoma) | 0.19 to 3.2 µM | nih.gov |
| Thiazolidinone-isatin hybrids | A549 (Non-small-cell lung), MCF-7 (Breast), PC3 (Prostate) | Varies by compound | biointerfaceresearch.com |
| 5-(4-Alkylbenzyledene)thiazolidine-2,4-dione derivatives | Various (60 human tumor cell lines) | e.g., 1.11 µM (MDA-MB-468, Breast) | nih.gov |
The thiazolidine nucleus is considered a valuable pharmacophore for the development of new anticonvulsant drugs. researchgate.netzsmu.edu.ua Several series of thiazolidinone derivatives have been synthesized and evaluated for their anticonvulsant properties in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netbiointerfaceresearch.com
For example, a series of 2-(substituted-imino)thiazolidin-4-ones were identified as potent anticonvulsants, with some compounds showing a better safety profile than the reference drug carbamazepine. researchgate.net The anticonvulsant effect of certain thiazolidinone derivatives has been linked to their ability to modulate the cyclooxygenase (COX) pathway in the brain. mdpi.com Specifically, some compounds have shown selective inhibition of COX-2, which may contribute to their neuroprotective properties. mdpi.com The structure-activity relationship of these compounds has been explored, highlighting the importance of specific substitutions on the thiazolidine ring for their anticonvulsant efficacy. zsmu.edu.uamdpi.com
The following table presents data on the anticonvulsant activity of some thiazolidinone derivatives.
| Compound Series | Test Model(s) | Most Potent Compound Example | Key Findings | Reference |
| 2-(Substituted-imino)thiazolidin-4-ones | MES, scPTZ | 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one | ED50 of 18.5 mg/kg (MES) and 15.3 mg/kg (scPTZ) | researchgate.net |
| 5-[(Z)-(4-Nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ-induced seizures | Lead compound Les-6222 | High anticonvulsant activity, COX-1/COX-2 inhibition | zsmu.edu.uamdpi.com |
| Thiazole-substituted thiazolidin-4-ones | MES, scPTZ | 5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Excellent activity in both models | mdpi.com |
| Thiazolidin-4-one substituted thiazoles | MES, scPTZ | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | Identified as a lead molecule | biointerfaceresearch.com |
Thiazolide compounds, which are related to thiazolidines, have demonstrated broad-spectrum anti-infective activities, including antiviral effects. nih.govresearchgate.net Nitazoxanide, a thiazolide, and its active metabolite tizoxanide (B1683187) have been shown to inhibit the replication of HIV-1 in vitro. nih.govresearchgate.net
The anti-HIV activity of these compounds is associated with the stimulation of the innate immune response and the upregulation of several interferon-stimulated genes (ISGs). nih.gov Furthermore, novel series of 2,4-thiazolidinedione (B21345) analogs have been designed and synthesized as potential HIV-1 reverse transcriptase (RT) inhibitors. nih.gov Some of these compounds have shown significant inhibitory activity against HIV-1 RT, with molecular docking studies suggesting favorable interactions with the enzyme's binding pocket. nih.gov
| Compound Class | Target | Key Findings | Reference |
| Thiazolides (e.g., Tizoxanide) | HIV-1 Replication | Drastically inhibited in vitro HIV-1 replication (>87%) by stimulating innate immune responses. | nih.govresearchgate.net |
| Substituted 2,4-Thiazolidinediones | HIV-1 Reverse Transcriptase | One compound showed 73% inhibition with an IC50 of 1.31 µM. | nih.gov |
The thiazolidine scaffold has also been explored for its antiparasitic potential. The first-in-class thiazolide, nitazoxanide, is approved for the treatment of diarrhea caused by parasites such as Cryptosporidium parvum and Giardia intestinalis. researchgate.net This highlights the potential of the thiazolidine core in the development of new antiparasitic agents. While specific studies focusing on this compound are lacking, the proven efficacy of related compounds warrants further investigation into this area.
Computational Approaches in Elucidating Biological Activity and Drug Design
Computational methods play a crucial role in understanding the relationship between the chemical structure of thiazolidine derivatives and their biological activities, thereby guiding the design of more potent and selective compounds.
QSAR studies are a key computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. psu.educhalcogen.ro Numerous QSAR studies have been conducted on thiazolidine derivatives to understand the structural requirements for their various pharmacological effects, including anticancer, and antimicrobial activities. nih.govchalcogen.robenthamdirect.comeurekaselect.com
These models often use descriptors related to hydrophobicity (log P), electronic properties, and steric factors to predict the biological activity of new compounds. chalcogen.ro For instance, QSAR models for the anticancer activity of 4-thiazolidinone (B1220212) derivatives have been developed using multiple linear regression (MLR) and non-linear approaches like Gaussian processes. nih.govbenthamdirect.comeurekaselect.com These studies have helped in identifying key structural features, such as the importance of a hydrogen atom at a specific position on the N-atom of the thiazolidine ring, for enhanced anticancer potency. nih.govbenthamdirect.comeurekaselect.com QSAR studies have also been successfully applied to predict the anticonvulsant activity of thiazolidinone derivatives. psu.edu
The insights gained from QSAR models provide a rational basis for the de novo design of novel thiazolidine-based therapeutic agents with improved efficacy. nih.govbenthamdirect.comeurekaselect.com
Molecular Docking Studies for Receptor Binding and Target Interactions
No published molecular docking studies were found for this compound.
In Silico Prediction of Pharmacokinetic Considerations for Lead Optimization
No in silico pharmacokinetic data has been published for this compound.
Future Research Directions and Translational Perspectives for 2 2 Methoxyphenoxy Methyl Thiazolidine Derivatives
Advanced Design Principles for Novel Thiazolidine-Based Scaffolds with Improved Specificity
The future design of derivatives based on the 2-((2-Methoxyphenoxy)methyl)thiazolidine scaffold will necessitate a move beyond traditional synthesis methods towards more advanced and rational design principles. The goal is to create novel scaffolds with enhanced specificity for their biological targets, thereby minimizing off-target effects.
Key strategies will include:
Structure-Based Drug Design (SBDD): High-resolution crystal structures of target proteins will be instrumental in designing derivatives that fit precisely into the active site. Computational tools like molecular docking and molecular dynamics simulations will allow for the prediction of binding affinities and the optimization of interactions between the ligand and the target. For instance, modifications to the methoxyphenoxy group or the thiazolidine (B150603) ring can be guided by the topology of the target's binding pocket to enhance specificity.
Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small molecular fragments to identify those that bind to the target of interest. These fragments can then be grown or linked together to create a more potent and selective lead compound. The this compound core could serve as a starting fragment, which can be elaborated upon to improve its interaction with a specific biological target.
Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new derivatives with improved potency and selectivity. For the this compound scaffold, understanding the spatial arrangement of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features will be crucial.
Introduction of Conformational Constraints: Incorporating rigid structural elements or creating cyclic derivatives of this compound can reduce the conformational flexibility of the molecule. This can lead to a more favorable entropy of binding and increased selectivity for the desired target.
A significant body of research has focused on thiazolidin-4-one derivatives, which possess a carbonyl group at the 4-position of the thiazolidine ring. Structure-activity relationship (SAR) studies on these compounds have revealed that substitutions at various positions on the thiazolidine ring and the attached phenyl rings can significantly influence their biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to be essential for certain activities. e3s-conferences.org
Identification and Validation of Novel Biological Targets and Mechanisms of Action
While thiazolidinediones are well-known for their interaction with peroxisome proliferator-activated receptor-gamma (PPARγ), the broader class of thiazolidine derivatives, including those based on the this compound scaffold, likely interact with a much wider range of biological targets. nih.gov Future research will be directed towards identifying and validating these novel targets to uncover new therapeutic applications.
Potential avenues of exploration include:
Chemoproteomics: This powerful technique utilizes chemical probes to identify the protein targets of a small molecule within a complex biological system. A derivative of this compound could be functionalized with a reactive group and a reporter tag to "fish out" its binding partners from cell lysates.
High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, can rapidly identify novel activities.
Phenotypic Screening: This approach involves testing compounds for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific target. Once an active compound is identified, subsequent studies can be conducted to elucidate its mechanism of action.
In Silico Target Prediction: Computational methods that analyze the chemical structure of a compound can predict its likely biological targets based on similarities to known ligands. These predictions can then be experimentally validated.
The diverse biological activities reported for thiazolidine derivatives, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, strongly suggest the existence of multiple mechanisms of action beyond PPARγ activation. nih.gov For instance, some thiazolidin-4-one derivatives have been shown to exert their anticancer effects by inhibiting various enzymes and cell lines. nih.gov
Strategies for Developing Multifunctional Thiazolidine Derivatives
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to a growing interest in the development of multifunctional or multi-target drugs that can modulate several targets simultaneously. The this compound scaffold provides a versatile platform for the design of such agents.
Strategies for developing multifunctional derivatives include:
Molecular Hybridization: This involves covalently linking the this compound pharmacophore with another known active molecule to create a single hybrid compound with dual activity. For example, it could be combined with a histone deacetylase (HDAC) inhibitor for potential anticancer therapy.
Pharmacophore Merging: In this approach, the key structural features of two different pharmacophores are combined into a single molecule. The design of such molecules would aim to retain the desired activities of both parent scaffolds.
Design of Selective Multi-Target Ligands: Through careful structure-based design, it is possible to create derivatives that can interact with multiple, specific targets. This requires a deep understanding of the structural biology of the target proteins.
The development of multifunctional drugs is a key area of future research for thiazolidine derivatives. nih.gov
Challenges and Future Opportunities in Thiazolidine Research for Therapeutic Innovation
Despite the significant therapeutic potential of thiazolidine derivatives, several challenges need to be addressed to facilitate their translation into clinical practice. Overcoming these hurdles will open up new opportunities for therapeutic innovation.
Challenges:
Selectivity and Off-Target Effects: As with many scaffolds, achieving high selectivity for the desired biological target while minimizing interactions with other proteins remains a significant challenge.
Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of thiazolidine derivatives is crucial for their in vivo efficacy. Issues such as poor solubility or rapid metabolism can limit their therapeutic potential.
Drug Resistance: The emergence of drug resistance is a major concern in areas such as cancer and infectious diseases. Future research will need to focus on developing thiazolidine derivatives that can overcome existing resistance mechanisms or have a lower propensity for inducing resistance.
Future Opportunities:
Targeting Undruggable Proteins: The versatility of the thiazolidine scaffold may allow for the development of ligands that can bind to challenging targets, such as protein-protein interactions, which have traditionally been difficult to modulate with small molecules.
Personalized Medicine: As our understanding of the genetic basis of disease grows, it may be possible to design this compound derivatives that are tailored to specific patient populations or even individuals.
Novel Drug Delivery Systems: The encapsulation of thiazolidine derivatives in nanoparticles or other drug delivery systems could improve their pharmacokinetic properties, enhance their targeting to specific tissues, and reduce systemic toxicity.
The continued exploration of the chemical space around the this compound scaffold, coupled with advancements in drug design and discovery technologies, holds immense promise for the development of the next generation of innovative therapeutics.
Q & A
Q. What established synthetic routes are used to prepare 2-((2-Methoxyphenoxy)methyl)thiazolidine, and what intermediates are critical in these pathways?
The compound is synthesized via a multi-step process involving key intermediates such as 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane. Cyclization reactions with thiazolidine precursors (e.g., 1,3-thiazolidine derivatives) are performed under controlled conditions, often using catalysts like Lewis acids or bases. The final step typically involves coupling with malonic acid derivatives to achieve high yield and purity .
Q. Which spectroscopic and analytical methods are recommended to confirm the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the methoxyphenoxy and thiazolidine moieties. Infrared (IR) spectroscopy identifies functional groups like ether (C-O-C) and thiazolidine rings. Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) validates molecular composition, while melting point determination and HPLC assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound derivatives?
By-product formation, such as incomplete cyclization or oxidation, can be mitigated by adjusting solvent polarity (e.g., switching from DMF to THF), temperature control (e.g., maintaining 0–5°C during sensitive steps), and catalyst selection (e.g., using Pd(OAc)₂ for cross-coupling reactions). Kinetic studies and in-situ monitoring (e.g., TLC or GC-MS) help identify optimal reaction termination points .
Q. What experimental approaches resolve contradictions in biological activity data among structural analogs of this compound?
Discrepancies in activity may arise from stereochemical variations or substituent effects. Strategies include:
- Stereoselective synthesis to isolate enantiomers (e.g., using chiral catalysts) and evaluate their individual bioactivity.
- Comparative SAR studies with systematically modified analogs (e.g., varying aryl groups or thiazolidine substituents) to identify critical pharmacophores.
- Computational modeling (e.g., molecular docking) to predict binding affinities and validate findings against experimental IC₅₀ values .
Q. How can computational docking studies enhance understanding of structure-activity relationships (SAR) for this compound derivatives?
Molecular docking using software like AutoDock or Schrödinger Suite can predict binding modes to target proteins (e.g., enzymes or receptors). For example, docking analogs with substituted aryl groups into active sites (e.g., acetylcholinesterase or kinase domains) identifies key interactions (e.g., hydrogen bonds with methoxy groups or hydrophobic contacts with thiazolidine rings). Experimental validation via enzyme inhibition assays or crystallography refines these models .
Methodological Considerations
Q. What strategies are effective for scaling up this compound synthesis without compromising yield?
Pilot-scale reactions should prioritize solvent recovery (e.g., using toluene or ethanol), continuous flow systems for exothermic steps, and catalytic recycling (e.g., immobilized catalysts). Process analytical technology (PAT) tools, such as inline FTIR, ensure real-time quality control .
Q. How should researchers address stability challenges during storage of this compound?
Stability studies under varying temperatures and humidity levels (e.g., ICH Q1A guidelines) identify degradation pathways. Lyophilization or storage in amber vials under inert gas (N₂/Ar) prevents oxidation. Accelerated stability testing (40°C/75% RH) predicts shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
